1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine
CAS No.:
Cat. No.: VC17492272
Molecular Formula: C11H13F3N4
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N4 |
|---|---|
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | 1-tert-butyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C11H13F3N4/c1-10(2,3)18-7-4-6(11(12,13)14)5-16-8(7)9(15)17-18/h4-5H,1-3H3,(H2,15,17) |
| Standard InChI Key | QZSABKLAUJEQJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1C2=C(C(=N1)N)N=CC(=C2)C(F)(F)F |
Introduction
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine |
| SMILES | CC(C)(C)N1C2=C(C=CN=C2C(F)(F)F)C=N1 |
| InChI | InChI=1S/C11H14F3N3/c1-10(2,3)17-9-7(4-5-15-8(9)6-16-17)11(12,13)14 |
| InChIKey | Unique key for database indexing |
Synthesis
The synthesis of pyrazolopyridine derivatives typically involves cyclization reactions of pyridine and pyrazole precursors. For this compound:
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Starting Materials:
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A pyridine derivative with a trifluoromethyl substituent.
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A tert-butyl hydrazine derivative.
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Reaction Steps:
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Condensation of the tert-butyl hydrazine with a pyridine aldehyde or ketone to form an intermediate hydrazone.
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Cyclization under acidic or basic conditions to yield the pyrazolopyridine framework.
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Purification:
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The crude product is purified using recrystallization or chromatography techniques.
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Potential Applications
The unique structural features of 1-(tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine make it valuable in several fields:
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Pharmaceuticals: Pyrazolopyridines are known for their bioactivity and potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
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Materials Science: The trifluoromethyl group enhances lipophilicity and stability, which could be useful in developing advanced materials.
Safety and Handling
The trifluoromethyl group in the structure may increase the compound's environmental persistence. Proper handling protocols must be followed:
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Storage: Keep in a cool, dry place away from direct sunlight.
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Safety Measures: Use gloves and eye protection when handling the compound.
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